![molecular formula C17H14N2O B12916669 N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide CAS No. 63725-09-7](/img/structure/B12916669.png)
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide: is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.306 g/mol It is characterized by a complex structure that includes a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide typically involves the reaction of 8-amino-3-phenylcyclohepta[b]pyrrole with ethanoic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
8-amino-3-phenylcyclohepta[b]pyrrole+ethanoic anhydride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Phenylcyclohepta[b]pyrrole-8-yl)phenylacetamide
- 8-amino-3-phenylcyclohepta[b]pyrrole
Comparison: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide is unique due to its specific structural features, such as the combination of a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
63725-09-7 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-10-6-5-9-14-15(11-18-17(14)16)13-7-3-2-4-8-13/h2-11,18H,1H3 |
InChI-Schlüssel |
SRSPZUSHMBBVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1C=CC=CC2=C1NC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


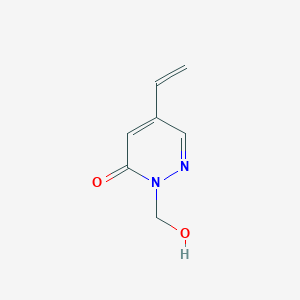

![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
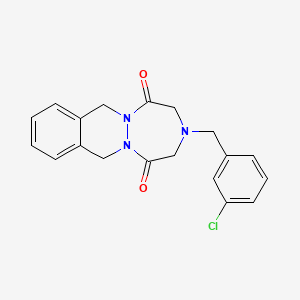
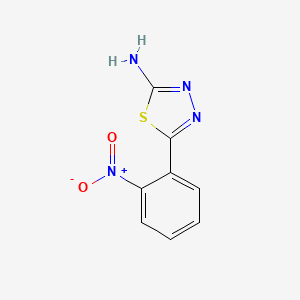
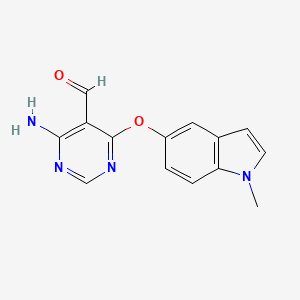
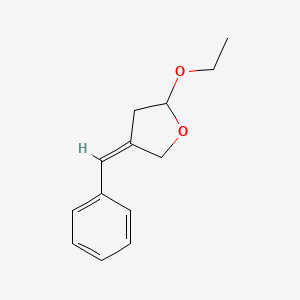
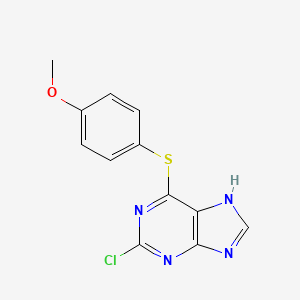
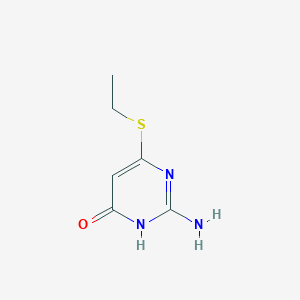
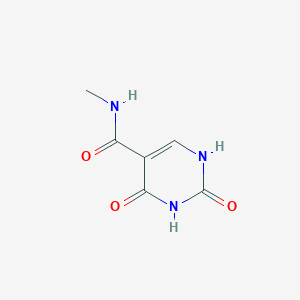
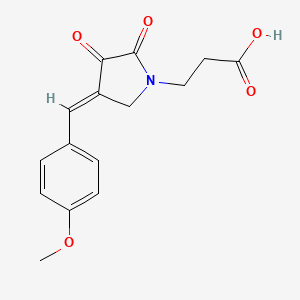
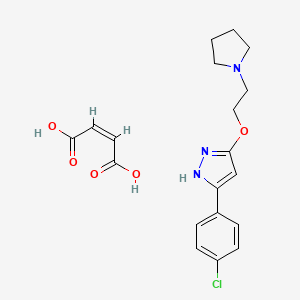

![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
